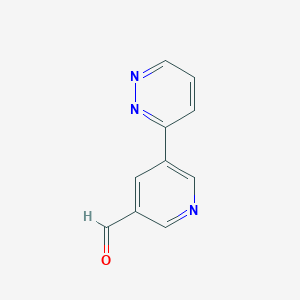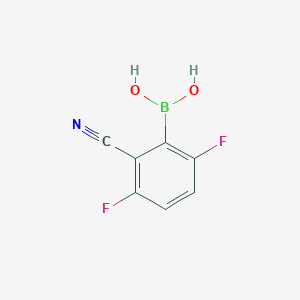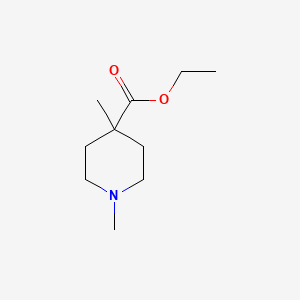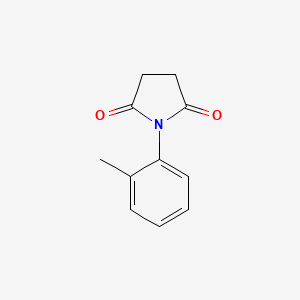
N'-Hydroxy-4-(methylthio)benzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Hydroxy-4-(methylthio)benzimidamide is an organic compound with the molecular formula C8H10N2OS and a molecular weight of 182.24 g/mol It is a member of the benzimidamide family, characterized by the presence of a hydroxy group and a methylthio group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’-Hydroxy-4-(methylthio)benzimidamide can be synthesized through the reaction of 4-methylbenzonitrile with hydroxylamine hydrochloride in the presence of sodium carbonate. The reaction is typically carried out at a temperature of 60-70°C for about 4 hours . The presence of the oxime proton peak in 1H-NMR and IR spectra confirms the formation of the compound .
Industrial Production Methods
While specific industrial production methods for N’-Hydroxy-4-(methylthio)benzimidamide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’-Hydroxy-4-(methylthio)benzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typically employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidamides depending on the nucleophile used.
Applications De Recherche Scientifique
N’-Hydroxy-4-(methylthio)benzimidamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocycles.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-Hydroxy-4-(methylthio)benzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methylthio groups play a crucial role in binding to these targets, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or activation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-Hydroxy-4-methylbenzimidamide
- N’-Hydroxy-4-methoxybenzimidamide
- N’-Hydroxy-4-chlorobenzimidamide
Uniqueness
N’-Hydroxy-4-(methylthio)benzimidamide is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H10N2OS |
|---|---|
Poids moléculaire |
182.25 g/mol |
Nom IUPAC |
N'-hydroxy-4-methylsulfanylbenzenecarboximidamide |
InChI |
InChI=1S/C8H10N2OS/c1-12-7-4-2-6(3-5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10) |
Clé InChI |
FERZLTOGCPKONO-UHFFFAOYSA-N |
SMILES isomérique |
CSC1=CC=C(C=C1)/C(=N\O)/N |
SMILES canonique |
CSC1=CC=C(C=C1)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















